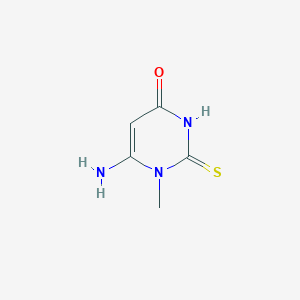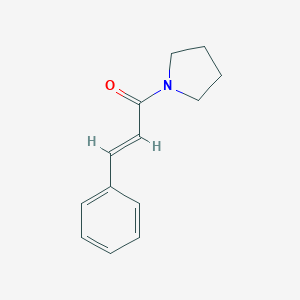
2H-1-Benzopyran-6-ol,3,4-dihydro-2,2-dimethyl-4,7-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products This particular compound is characterized by its unique structure, which includes a chromene core with multiple alkyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-4,7-di(propan-2-yl)phenol with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the chromene ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes, such as those using metal catalysts or enzyme-mediated reactions, are often preferred for their high selectivity and lower environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromene ring can produce dihydrochromenes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylchromene: Lacks the additional alkyl and hydroxyl substitutions.
4,7-Di(propan-2-yl)chromene: Similar structure but without the dimethyl and hydroxyl groups.
3,4-Dihydro-2H-chromen-6-ol: Lacks the dimethyl and isopropyl groups.
Uniqueness
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of multiple alkyl substitutions and hydroxyl groups
Eigenschaften
CAS-Nummer |
18403-56-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChI-Schlüssel |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Kanonische SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
| 18403-56-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)





